molecular formula C30H46O4 B1255205 3-Oxo-23-hydroxyurs-12-en-28-oic acid

3-Oxo-23-hydroxyurs-12-en-28-oic acid

Cat. No. B1255205
M. Wt: 470.7 g/mol
InChI Key: RWFVBIQKMCLKMM-CARKBDGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-23-hydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid that is urs-12-ene substituted by an oxo group at position 3, a carboxy group at position 28 and a hydroxy group at position 23. It has been isolated from Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a cyclic terpene ketone and a monocarboxylic acid. It derives from a hydride of an ursane.

Scientific Research Applications

Biotransformation and Antimicrobial Activity

Biotransformation of 3-oxo-oleanolic acid : In a study, 3-oxo-oleanolic acid was biotransformed by the fungus Absidia glauca, resulting in novel hydroxylated metabolites. These compounds have potential applications in producing new derivatives with varied biological activities (Guo, Zhao, & Fang, 2010).

Antimicrobial activity against oral pathogens : Another research focused on the biotransformation of oleanolic acid derivatives using Mucor rouxii. The study evaluated their antimicrobial activity against oral pathogens, highlighting the potential of these compounds in treating dental diseases such as gingivitis and periodontitis (Capel et al., 2011).

Antioxidant and Anti-inflammatory Properties

Microbial transformation and anti-HCV activity : Microbial transformation of asiatic acid by the endophytic fungus Pestalotiopsis microspora yielded several metabolites. These compounds were evaluated for their anti-HCV (Hepatitis C virus) activity, indicating the potential of 3-oxo-23-hydroxyurs-12-en-28-oic acid derivatives in antiviral therapies (Gao et al., 2017).

Nitric oxide production inhibition : The biotransformation of ursolic acid by Bacillus megaterium resulted in metabolites with significant nitric oxide (NO) production inhibitory activity in lipopolysaccharide-stimulated RAW 264.7 cells. This suggests the anti-inflammatory potential of these compounds (Zhang et al., 2017).

Applications in Organic Synthesis and Material Science

Biotechnological production of carboxylic acids : The biotechnological preparation of oxo- and hydroxycarboxylic acids, including derivatives similar to 3-oxo-23-hydroxyurs-12-en-28-oic acid, offers "green" alternatives for organic synthesis. These acids serve as building blocks for creating various chemical compounds, showcasing the versatility of these substances in organic chemistry (Aurich et al., 2012).

Molecular structure studies : Research on the molecular structure of 3-oxo-urs-12-en-28-oic acid anhydride contributes to a deeper understanding of such compounds, which is essential for their application in material science and drug design (Medvedeva et al., 2015).

properties

Product Name

3-Oxo-23-hydroxyurs-12-en-28-oic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-22,24,31H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,24+,26+,27+,28-,29-,30+/m1/s1

InChI Key

RWFVBIQKMCLKMM-CARKBDGISA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-23-hydroxyurs-12-en-28-oic acid
Reactant of Route 2
3-Oxo-23-hydroxyurs-12-en-28-oic acid
Reactant of Route 3
3-Oxo-23-hydroxyurs-12-en-28-oic acid
Reactant of Route 4
3-Oxo-23-hydroxyurs-12-en-28-oic acid
Reactant of Route 5
3-Oxo-23-hydroxyurs-12-en-28-oic acid
Reactant of Route 6
3-Oxo-23-hydroxyurs-12-en-28-oic acid

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